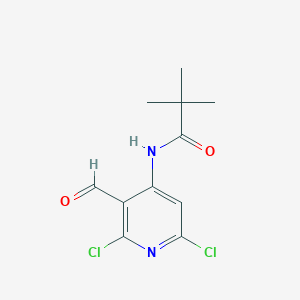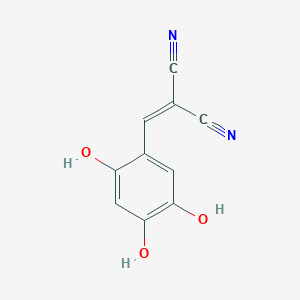
2-(2,4,5-Trihydroxybenzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-Trihydroxybenzylidene)malononitrile is a synthetic organic compound known for its unique chemical structure and significant biological activities. It is characterized by the presence of three hydroxyl groups on the benzylidene ring and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trihydroxybenzylidene)malononitrile typically involves the condensation of 2,4,5-trihydroxybenzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzylidene ring can undergo oxidation to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and their derivatives.
Substitution: Esters and ethers of the original compound.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its role as an inhibitor of protein tyrosine kinases, which are crucial in cell signaling pathways .
- Studied for its potential anti-cancer properties due to its ability to inhibit cell proliferation .
Medicine:
- Explored as a therapeutic agent in the treatment of diseases involving abnormal cell growth, such as cancer .
- Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The biological activity of 2-(2,4,5-Trihydroxybenzylidene)malononitrile is primarily attributed to its ability to inhibit protein tyrosine kinases. These enzymes play a critical role in the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of these kinases, the compound prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
4,5-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group compared to 2-(2,4,5-Trihydroxybenzylidene)malononitrile.
2,4-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group and has different substitution patterns on the benzylidene ring.
Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups on the benzylidene ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs.
特性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC名 |
2-[(2,4,5-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)1-7-2-9(14)10(15)3-8(7)13/h1-3,13-15H |
InChIキー |
FQXQPDTZQLCEKN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)O)O)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
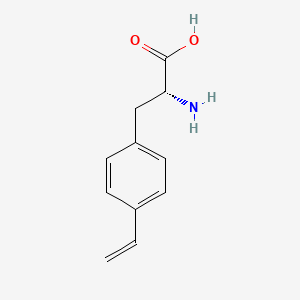
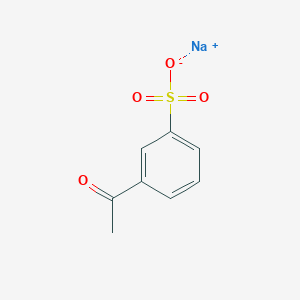
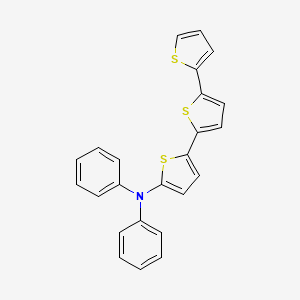
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
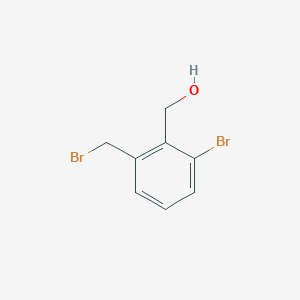
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

